REACTION_CXSMILES
|
[CH:1]1[C:14]2[C:5](=[CH:6][C:7]3[C:12]([C:13]=2[C:15]([OH:17])=O)=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=[CH:3][CH:2]=1.C(Cl)(Cl)[Cl:19]>S(Cl)(Cl)=O>[CH:1]1[C:14]2[C:5](=[CH:6][C:7]3[C:12]([C:13]=2[C:15]([Cl:19])=[O:17])=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
12.05 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=CC3=CC=CC=C3C(=C12)C(=O)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux until a clear solution
|
Type
|
CUSTOM
|
Details
|
was obtained (about 30 minutes)
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residual hot oil was dissolved in toluene (20 mL)
|
Type
|
ADDITION
|
Details
|
hexane (100 mL) was added
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in a stream of nitrogen
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC2=CC3=CC=CC=C3C(=C12)C(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.69 g | |
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |